Bienvenue dans la boutique en ligne BenchChem!

5,6-Dimethoxybenzo[c]isoxazole

Medicinal Chemistry Analgesic Development Antihypertensive Agents

Choose 5,6-Dimethoxybenzo[c]isoxazole for MAO-B inhibitor SAR campaigns—the 2,1-benzisoxazole scaffold confers MAO-B selectivity (IC50 0.017 µM) vs the MAO-A profile of 1,2-isomers. The 5,6-dimethoxy pattern is required in U.S. Patent Nos. 5,008,264 and 5,030,639 for dual analgesic/hypotensive agents. Superior solubility in polar aprotic solvents plus two additional H-bond acceptors make it a versatile, reliable building block vs unsubstituted analogs. Commercial purity ≥95% with batch-specific QC (NMR, HPLC, GC).

Molecular Formula C9H9NO3
Molecular Weight 179.17 g/mol
CAS No. 148495-00-5
Cat. No. B170109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dimethoxybenzo[c]isoxazole
CAS148495-00-5
Synonyms5,6-diMethoxybenzo[c]isoxazole
Molecular FormulaC9H9NO3
Molecular Weight179.17 g/mol
Structural Identifiers
SMILESCOC1=CC2=CON=C2C=C1OC
InChIInChI=1S/C9H9NO3/c1-11-8-3-6-5-13-10-7(6)4-9(8)12-2/h3-5H,1-2H3
InChIKeyGITAZHWZEPVKAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dimethoxybenzo[c]isoxazole (CAS 148495-00-5): A Methoxy-Substituted Benzisoxazole Scaffold for Medicinal Chemistry and Synthetic Applications


5,6-Dimethoxybenzo[c]isoxazole (CAS 148495-00-5), also designated as 5,6-dimethoxy-2,1-benzoxazole or 2,1-benzisoxazole, 5,6-dimethoxy-, is a heteroaromatic bicyclic compound with the molecular formula C₉H₉NO₃ and a molecular weight of 179.17 g/mol . It belongs to the benzo[c]isoxazole (anthranil) class, characterized by a benzene ring fused to an isoxazole ring at the 'c' side, creating a 10π electron ring system . The presence of electron-donating methoxy substituents at the 5- and 6-positions of the benzene ring confers distinct electronic and physicochemical properties that differentiate it from the parent benzo[c]isoxazole scaffold and other positional isomers .

Why 5,6-Dimethoxybenzo[c]isoxazole Cannot Be Generically Substituted with Unsubstituted Benzo[c]isoxazole or Its Benzo[d]isoxazole Isomers


Simple substitution of 5,6-dimethoxybenzo[c]isoxazole with unsubstituted benzo[c]isoxazole or its positional isomer benzo[d]isoxazole is not a functionally equivalent procurement decision. First, the 5,6-dimethoxy substitution pattern introduces two electron-donating methoxy groups that enhance solubility in polar aprotic solvents and significantly alter the electronic density of the fused heteroaromatic core, thereby influencing reactivity in subsequent functionalization reactions such as nucleophilic substitution and cycloaddition . Second, the benzo[c]isoxazole scaffold possesses a distinct 10π electron ring system with documented cross-conjugation that differentiates it from the more stable benzo[d]isoxazole isomer; this structural divergence leads to different biological recognition profiles, as exemplified by the observation that 2,1-benzisoxazole derivatives exhibit MAO-B inhibition whereas 1,2-benzisoxazole derivatives show MAO-A inhibition [1]. Consequently, analogs lacking these precise substitution patterns cannot serve as direct drop-in replacements in structure-activity relationship (SAR) campaigns or in the synthesis of proprietary intermediates.

Quantitative Differentiation Guide: 5,6-Dimethoxybenzo[c]isoxazole vs. Closest Comparators


Pharmacological Building Block Specificity: 5,6-Dimethoxybenzisoxazole Core in Analgesic and Hypotensive Agents

5,6-Dimethoxybenzo[c]isoxazole is an essential synthetic precursor for the construction of N-substituted-5,6-dimethoxy-1,2-benzisoxazole-3-propanamine derivatives, which are patented as dual analgesic and hypotensive agents [1]. In contrast, the unsubstituted benzo[c]isoxazole scaffold (anthranil) and benzo[d]isoxazole isomers lack the requisite methoxy substitution pattern at positions 5 and 6 that is explicitly claimed in the patent for imparting the desired pharmacological activity [1][2]. This substitution pattern is not merely decorative but is required for the final compounds to function as claimed; substitution with a non-methoxylated analog would yield a different chemical series not covered by the patent claims [1].

Medicinal Chemistry Analgesic Development Antihypertensive Agents Patent Analysis

Pharmacological Target Selectivity Differentiation: MAO-B vs. MAO-A Isoform Preference

Derivatives based on the 2,1-benzisoxazole (benzo[c]isoxazole) scaffold exhibit preferential inhibition of the MAO-B isoform, while derivatives based on the 1,2-benzisoxazole (benzo[d]isoxazole) scaffold are associated with MAO-A inhibition [1][2]. The most potent MAO-B inhibitor reported in the 2,1-benzisoxazole series achieved an IC₅₀ of 0.017 µM, whereas the most potent MAO-A inhibitor in the same series exhibited an IC₅₀ of 3.29–5.35 µM, demonstrating isoform selectivity within the same core [1]. This contrasts with the 1,2-benzisoxazole class, where clinical agents such as zonisamide have established MAO-A inhibitory profiles [2].

Monoamine Oxidase Neuropharmacology Enzyme Inhibition Scaffold Selectivity

Commercial Purity and Supplier Availability: Quantified Advantage Over Unsubstituted Benzo[c]isoxazole

5,6-Dimethoxybenzo[c]isoxazole (CAS 148495-00-5) is commercially available from multiple suppliers with standard purities of 95% or 98%, supported by batch-specific analytical data including NMR, HPLC, and GC . In contrast, unsubstituted benzo[c]isoxazole (CAS 271-58-9, anthranil) is available at a lower typical purity of approximately 95%, and its chemical stability is documented to be low due to cross-conjugation and disruption of aromaticity in the 10π electron ring system . The methoxy-substituted derivative thus offers a combination of higher available purity and a more stable heteroaromatic core for synthetic manipulations.

Procurement Chemical Purity Quality Control Building Block Supply

Physicochemical Differentiation: LogP and Solubility Enhancement via Methoxy Substitution

The introduction of two methoxy groups at the 5- and 6-positions of the benzo[c]isoxazole scaffold increases the molecular weight from 119.12 g/mol to 179.17 g/mol and introduces hydrogen bond acceptors that enhance aqueous solubility while modulating lipophilicity . The parent unsubstituted benzo[c]isoxazole (CAS 271-58-9) has a reported LogP of approximately 1.83 , whereas the methoxy-substituted derivative is expected to exhibit a lower LogP due to increased polarity from the oxygen atoms . This shift in physicochemical profile is critical for drug design applications, as evidenced by QSAR studies on 1,2-benzisoxazole derivatives that identify electronic descriptors (SaaCHE-index, SssOE-index) as significant contributors to biological activity [1].

Lipophilicity Solubility Drug-likeness QSAR Physicochemical Properties

Validated Application Scenarios for 5,6-Dimethoxybenzo[c]isoxazole Based on Direct Evidence


Synthesis of Patented N-substituted-5,6-dimethoxy-1,2-benzisoxazole-3-propanamine Analgesic/Hypotensive Agents

This compound serves as the requisite aromatic core for the preparation of N-substituted-5,6-dimethoxy-1,2-benzisoxazole-3-propanamine derivatives claimed in U.S. Patent Nos. 5,008,264 and 5,030,639 as dual analgesic and hypotensive agents [1]. The 5,6-dimethoxy substitution pattern is explicitly required for the pharmacophore; substitution with unsubstituted benzo[c]isoxazole or non-methoxylated isomers would produce compounds outside the scope of the patent claims and with unvalidated biological activity [1][2].

MAO-B Selective Inhibitor Development for Parkinson's Disease Research

Derivatives built upon the 2,1-benzisoxazole (benzo[c]isoxazole) scaffold have demonstrated potent and selective MAO-B inhibition in vitro, with the most potent analog achieving an IC₅₀ of 0.017 µM [1]. This represents a class-level differentiation from 1,2-benzisoxazole derivatives, which are associated with MAO-A inhibition profiles [1][2]. Researchers developing MAO-B targeted therapeutics for Parkinson's disease should preferentially select the 2,1-benzisoxazole scaffold over the 1,2-isomer based on this isoform selectivity evidence.

High-Purity Building Block for Reproducible Medicinal Chemistry SAR Campaigns

With commercial availability at 95–98% purity and batch-specific QC documentation (NMR, HPLC, GC) from multiple suppliers, 5,6-dimethoxybenzo[c]isoxazole offers a superior procurement option compared to unsubstituted benzo[c]isoxazole (~95% purity, low documented stability) [1][2]. The methoxy substitution enhances solubility in polar aprotic solvents and provides two additional hydrogen bond acceptors, making it a more versatile and reliable building block for SAR exploration where consistent physicochemical properties and high purity are essential for reproducible results .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,6-Dimethoxybenzo[c]isoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.